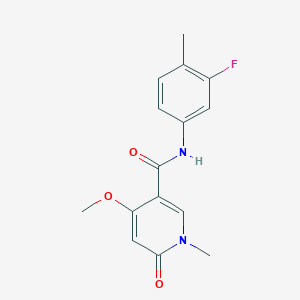

N-(3-氟-4-甲基苯基)-4-甲氧基-1-甲基-6-氧代-1,6-二氢吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

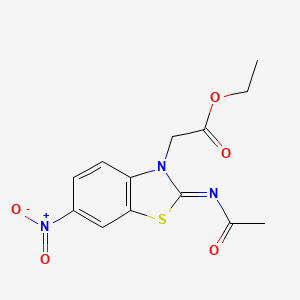

The compound “N-(3-fluoro-4-methylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The presence of a carboxamide group (-CONH2) and a methoxy group (-OCH3) suggest that this compound might have interesting chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the fluoro and methyl groups on the phenyl ring, and the attachment of the methoxy and carboxamide groups .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a phenyl ring with fluoro and methyl substituents, and a carboxamide group. The methoxy group is likely attached to the pyridine ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine ring might undergo electrophilic substitution reactions, while the carboxamide group could be involved in condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a pyridine ring might confer aromatic stability. The electronegative fluorine atom and the polar carboxamide and methoxy groups could impact the compound’s solubility and reactivity .科学研究应用

Met 激酶抑制剂特性

该化合物已被确认为一种有效且选择性的 Met 激酶抑制剂。它表现出改善的酶效力和激酶选择性,在口服后导致某些模型中的完全肿瘤停滞 (Schroeder 等,2009)。

在 HIV 整合酶抑制中的应用

该化合物在 HIV 整合酶抑制中发挥作用。19F 核磁共振 (NMR) 光谱已广泛用于该目的的药物发现计划中 (Monteagudo 等,2007)。

在 PET 示踪剂研究中的用途

该化合物已用于合成用于正电子发射断层扫描 (PET) 的放射性示踪剂,特别是在与 CB1 大麻素受体相关的研究中 (Katoch-Rouse & Horti,2003)。

晶体结构和合成方法

其衍生物已被合成并研究了它们的分子和晶体结构。这些研究对于理解该化合物的性质和潜在应用至关重要 (Feklicheva 等,2019)。

在抗菌和抗真菌剂中的作用

该化合物的某些衍生物作为抗菌和抗真菌剂显示出有希望的结果,表明其在治疗各种感染方面的潜力 (Hirokawa 等,2000)。

在癌症治疗中的潜力

该化合物及其衍生物在癌症治疗中显示出潜力,研究表明它们在抑制某些癌细胞系增殖方面有效 (Hao 等,2017)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O3/c1-9-4-5-10(6-12(9)16)17-15(20)11-8-18(2)14(19)7-13(11)21-3/h4-8H,1-3H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWWPVGYNSRSII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CN(C(=O)C=C2OC)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2359714.png)

![1-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2359715.png)

![(E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2359716.png)

![1-(2-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2359717.png)

![7-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2359718.png)

![1-methyl-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2359721.png)

![benzyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2359730.png)

![[(4-Acetylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2359733.png)

![5-Methoxy-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-1-one](/img/structure/B2359736.png)